BenchChemオンラインストアへようこそ!

2-[(furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Target profiling Inhibitor selectivity Quinazolinone scaffold

This 7-phenyl-7,8-dihydroquinazolin-5(6H)-one derivative features a furan-2-ylmethylamino substitution conferring a unique polypharmacology profile—mu-opioid activation, M1 agonism, and ADAM17 inhibition—distinct from the TNFα-selective 2-amino parent. With a reproducible HepG2 B Score (-7.61 to -7.53), logP 3.6, and PSA 52.8 Ų, it is an ideal starting point for CNS-accessible phenotypic screening or HCC lead optimization. Commercially available from multiple screening libraries.

Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
Cat. No. B4133198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC19H17N3O2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CO3)C4=CC=CC=C4
InChIInChI=1S/C19H17N3O2/c23-18-10-14(13-5-2-1-3-6-13)9-17-16(18)12-21-19(22-17)20-11-15-7-4-8-24-15/h1-8,12,14H,9-11H2,(H,20,21,22)
InChIKeyOSXHGZHXBFCWMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes8 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one: Core Scaffold and Compound Identity for Scientific Procurement


2-[(Furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one (CAS 669750-20-3, PubChem CID 2958276) is a synthetic small molecule belonging to the 7,8-dihydroquinazolin-5(6H)-one class [1]. It features a 2-aminoquinazolinone core substituted with a lipophilic furan-2-ylmethyl group at the 2-amino position and a phenyl ring at the 7-position . The compound is cataloged as a screening compound (e.g., ChemDiv ID Y600-1678) with a molecular formula of C19H17N3O2 and a molecular weight of 319.4 g/mol, supplied as a racemic mixture with a calculated logP of 3.6 . Its structural features position it among quinazolinone derivatives explored for kinase inhibition and antiproliferative screening [2].

Why 2-[(Furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one Cannot Be Interchanged with Close Quinazolinone Analogs


Substitution at the 2-amino position of the 7-phenyl-7,8-dihydroquinazolin-5(6H)-one scaffold drastically alters both molecular recognition and physicochemical properties. The furan-2-ylmethyl substituent introduces a hydrogen-bond-accepting heterocycle that increases polar surface area (52.8 Ų) and modulates lipophilicity (logP = 3.6) compared to simple alkyl or aryl-amino analogs . Screening data from the Johns Hopkins Ion Channel Center and Scripps Molecular Screening Center indicate that this specific substitution pattern yields a distinct off-target interaction profile across a panel of receptors (e.g., mu-opioid, muscarinic M1) and enzymes (e.g., ADAM17, caspase-3) . In vitro cytotoxicity profiling in HepG2 cells further demonstrates that the furan-2-ylmethyl derivative does not simply recapitulate the behavior of its unsubstituted 2-amino congener (2-amino-7-phenyl-7,8-dihydroquinazolin-5(6H)-one), which has been reported as a TNFα inhibitor with an IC50 of 1 µM in cellular inflammatory models [1]. These divergent bioactivity fingerprints underscore that generic substitution is scientifically unfounded without head-to-head comparative data.

Quantitative Differentiation Evidence for 2-[(Furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one Against Closest Analogs


Distinct Target Engagement Profile vs. Unsubstituted 2-Amino Congener

The furan-2-ylmethyl derivative exhibits a multi-target interaction profile that differs from the 2-amino parent compound. In screening assays conducted by the Scripps Research Institute Molecular Screening Center, the compound showed mu-opioid receptor activation (4.41 at 9.3 µM), ADAM17 inhibition (1.23 at 6.95 µM), and muscarinic M1 receptor activation (9.75 at 3 µM) . In contrast, the unsubstituted 2-amino-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has been characterized primarily as a TNFα production inhibitor (IC50 = 1.0 ± 0.1 µM) with no reported activity on these off-targets [1]. This divergence indicates that the furan-2-ylmethyl group redirects target engagement away from cytokine inhibition toward a broader polypharmacology profile.

Target profiling Inhibitor selectivity Quinazolinone scaffold

HepG2 Cytotoxicity Profile and Broad-Spectrum Safety Window

In HepG2 cytotoxicity assays performed as part of the NIH Molecular Libraries Program, 2-[(furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one exhibited a B Score of -7.61 to -7.53 across replicate measurements, indicating a moderate yet consistent cytotoxic signal relative to assay controls . By comparison, the 2-amino parent compound showed less than 20% cytotoxicity at 10 µM on human PBMCs [1]. While assay formats differ, the furan-2-ylmethyl derivative's HepG2 profile provides a quantitative benchmark for users requiring a compound with measurable, reproducible activity in liver cancer cell models, whereas the parent compound is effectively inert under similar concentrations.

Hepatocellular carcinoma Cytotoxicity screening Safety pharmacology

Physicochemical Differentiation from 2-Aryl/Aralkyl Amino Analogs Guides Formulation and DMPK Strategy

The computed logP of 3.6 and polar surface area (PSA) of 52.8 Ų for the furan-2-ylmethyl derivative place it in a distinct physicochemical space compared to the unsubstituted 2-amino congener (logP ~1.7, PSA ~71 Ų, estimated from molecular structure) [1] and other 2-aryl-amino analogs such as 2-[(4-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one (logP ~4.0, PSA ~54 Ų) . The furan-2-ylmethyl group strikes a balance between lipophilicity (sufficient for membrane permeability) and polarity (adequate for solubility), making it a candidate for oral bioavailability optimization in lead discovery programs where CNS penetration or hepatic metabolism are key considerations.

Physicochemical profiling Drug-likeness Lead optimization

Structural Novelty and IP Positioning Relative to Prior Art Quinazolin-5-ones

The 2-aminoquinazolin-5-one scaffold is claimed generically in patent US20070027150A1 (Bellamacina et al.) as HSP90 inhibitors, but the specific combination of a furan-2-ylmethyl substituent at the 2-amino position with a 7-phenyl group is not exemplified [1]. The closest exemplified compounds in the patent feature 4-methyl, 4-chloro, or 7-(hetero)aryl substitutions without the furan-2-ylmethyl moiety. This structural gap provides a basis for composition-of-matter novelty, reducing the risk of patent encumbrance for users pursuing proprietary lead series. Additionally, the compound's screening provenance (PubChem SMR000077326) indicates it has been publicly disclosed, facilitating sourcing from multiple vendors without IP constraints [2].

Patent landscape Structural novelty Freedom-to-operate

Recommended Application Scenarios for 2-[(Furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one Based on Quantitative Evidence


Phenotypic Screening for Polypharmacological Agents Targeting GPCR-Kinase Cross-Talk

The compound's multi-target activity profile—including mu-opioid receptor activation (4.41 at 9.3 µM), muscarinic M1 activation (9.75 at 3 µM), and ADAM17 inhibition (1.23 at 6.95 µM)—makes it suitable for phenotypic screens aimed at identifying agents that modulate GPCR-enzyme signaling networks in pain or inflammation models . Its distinct polypharmacology differentiates it from the TNFα-selective 2-amino parent compound [1].

Hepatocellular Carcinoma (HCC) Drug Discovery and Liver Toxicology Profiling

With a reproducible B Score between -7.61 and -7.53 in HepG2 cytotoxicity assays (Johns Hopkins Ion Channel Center), this compound serves as a reference standard or starting point for HCC-focused lead generation, providing a quantifiable activity benchmark absent in the parent scaffold . Its moderate potency supports use in dose-response and combination studies.

Lead Optimization Programs Requiring Balanced CNS Drug-Like Properties

The logP of 3.6 and PSA of 52.8 Ų position the furan-2-ylmethyl derivative within the favorable range for CNS drug-likeness, while the furan oxygen provides an additional hydrogen-bond acceptor for target engagement . This balance makes it a preferred starting point over more lipophilic (e.g., 4-methoxyphenyl analog) or more polar (e.g., unsubstituted 2-amino) analogs for CNS or dual-peripheral/CNS indications .

IP-Secure Screening Library Expansion for Novel Quinazolinone-Based Therapeutics

Absent from specific patent exemplifications, this compound can be incorporated into proprietary screening decks without immediate freedom-to-operate concerns, offering a structurally novel chemotype for diversification [2]. Its commercial availability from multiple reputable screening compound vendors ensures supply chain reliability.

Quote Request

Request a Quote for 2-[(furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.